molecular formula C10H9ClN2O2 B1363402 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 24023-71-0

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B1363402
CAS RN: 24023-71-0
M. Wt: 224.64 g/mol
InChI Key: GEHIXSKXGCIKJJ-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a methoxyphenyl group and a chloromethyl group attached to the oxadiazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .

Scientific Research Applications

Corrosion Inhibition

2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole derivatives, similar to 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their effectiveness as corrosion inhibitors. Research shows that these compounds are highly efficient in inhibiting the corrosion of mild steel in sulfuric acid media. They function by adsorbing onto the metal surface, following a Langmuir adsorption isotherm model (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Antibacterial Properties

1,3,4-oxadiazole derivatives, including those with a 5-chloro-2-methoxyphenyl moiety, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have demonstrated significant antibacterial and antifungal activities against various strains (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).

Lipoxygenase Inhibition

Compounds containing 5-chloro-2-methoxyphenyl and 1,3,4-oxadiazolylthio moieties have been prepared and shown to moderately inhibit the lipoxygenase enzyme, which could have potential therapeutic implications (Aziz‐ur‐Rehman et al., 2016).

Nonlinear Optical Properties

1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, have been explored for their nonlinear optical properties. These compounds, especially those containing bromine, exhibit potential as optical limiters, which are useful in optoelectronics (Chandrakantha et al., 2011).

Anticancer Potential

Research has also been conducted on 1,3,4-oxadiazole derivatives for their anticancer activities. Some compounds in this category have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Ahsan et al., 2014).

Safety And Hazards

As with any chemical compound, handling “2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHIXSKXGCIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370151
Record name 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

CAS RN

24023-71-0
Record name 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Lakshmithendral, K Archana… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compounds, C18H15N3O4 and C17H14ClN3O3, are heterocyclic 1,3,4-oxadiazole derivatives which differ from each other in the groups attached to the carbon atoms: a …
Number of citations: 3 scripts.iucr.org
MMG El-Din, MI El-Gamal, MS Abdel-Maksoud… - European journal of …, 2015 - Elsevier
Synthesis of a new series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety is described. Their in vitro antiproliferative activities against NCI-58 human cancer cell lines of …
Number of citations: 81 www.sciencedirect.com
SK Mohamed, JT Mague, M Akkurt… - Acta Crystallographica …, 2022 - scripts.iucr.org
In the title compound, C24H23FN4O4S·0.25H2O, the dihydropyrimidine ring is distinctly non-planar, with the flap C atom deviating by 0.297 (2) Å from the least-squares plane. In the …
Number of citations: 1 scripts.iucr.org
B Nafal Nazar - 2016 - studentsrepo.um.edu.my
The new 1-acylthiosemicarbazides derivatives 3.3-3.7 were synthesised by the reaction of active intermediate 2-(ethylsulfanyl)benzohydrazide 3.2 with various aryl isothiocyanates. The …
Number of citations: 1 studentsrepo.um.edu.my
SK Huda - 2016 - studentsrepo.um.edu.my
The main aim of the thesis was the synthesis, characterization and investigation of new synthetic compounds bearing the well-known 3,4,5-trimethoxybenzyloxy free radical scavenger …
Number of citations: 1 studentsrepo.um.edu.my
HS Kareem - 2016 - search.proquest.com
The main aim of the thesis was the synthesis, characterization and investigation of new synthetic compounds bearing the well-known 3, 4, 5-trimethoxybenzyloxy free radical scavenger …
Number of citations: 0 search.proquest.com

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